Fmoc-L-Phe-Aca-OH is classified as an amino acid derivative, specifically a protected amino acid used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amine functionality of the amino acid, allowing for selective reactions during peptide assembly. The compound is synthesized from L-phenylalanine, which is a naturally occurring amino acid, and acetic acid, which is a simple carboxylic acid.
The synthesis of Fmoc-L-Phe-Aca-OH typically involves the following steps:
Fmoc-L-Phe-Aca-OH has a complex molecular structure characterized by:
The presence of these groups influences both the chemical reactivity and solubility properties of Fmoc-L-Phe-Aca-OH.
Fmoc-L-Phe-Aca-OH participates in several important chemical reactions:
The mechanism by which Fmoc-L-Phe-Aca-OH functions in peptide synthesis involves:
The efficiency and selectivity of these reactions are influenced by factors such as pH, temperature, and the choice of coupling reagents.
Fmoc-L-Phe-Aca-OH exhibits specific physical and chemical properties:
Fmoc-L-Phe-Aca-OH finds numerous applications in scientific research and industry:
The development of Fluorenylmethyloxycarbonyl (Fluorenylmethyloxycarbonyl) protecting group chemistry marked a paradigm shift in peptide synthesis. Prior to its adoption, tert-Butyloxycarbonyl (tert-Butyloxycarbonyl) strategies dominated the field but required highly corrosive anhydrous hydrogen fluoride for deprotection, limiting accessibility and compatibility with sensitive residues. The introduction of Fluorenylmethyloxycarbonyl in 1972 by Carpino and Han addressed this limitation through base-labile deprotection, enabling milder reaction conditions. Initial challenges in solution-phase chemistry—where dibenzofulvene byproducts caused side reactions—were overcome by adapting Fluorenylmethyloxycarbonyl to solid-phase synthesis. Here, byproducts could be efficiently washed away, facilitating automation and broader adoption [1].
The industrialization of therapeutic peptide manufacturing accelerated Fluorenylmethyloxycarbonyl building block refinement. By the 1990s, economies of scale enabled multiton production of derivatives like Fluorenylmethyloxycarbonyl-Phenylalanine, ensuring cost-effective access to ultrapure (>99% high-performance liquid chromatography purity) materials. This advancement was critical for pharmaceutical applications, where impurities like Lossen rearrangement products (e.g., Fluorenylmethyloxycarbonyl-β-Alanine) or dipeptide contaminants had to be minimized to prevent chain termination or sequence errors. International Conference on Harmonisation guidelines further standardized quality control parameters, mandating strict limits on acetic acid content (<0.02%) and enantiomeric purity (>99.9%) to ensure synthetic fidelity [1] [3].
Phenylalanine derivatives exemplify this evolution. Fluorenylmethyloxycarbonyl-Phenylalanine—initially characterized for its role in standard peptide assembly—gained attention for supramolecular applications. Its aromatic side chain enables π-π stacking, facilitating the creation of hydrogels and nanomaterials. Concurrently, 7-Amino-4-carbamoylmethylcoumarin (Aca) emerged as a fluorogenic probe for protease substrates. Integrating Aca into peptides like Fluorenylmethyloxycarbonyl-L-Phenylalanine-Aca-hydroxyl allowed real-time enzymatic activity monitoring, expanding Fluorenylmethyloxycarbonyl chemistry from synthetic tools to diagnostic applications [7] [9].
Fluorenylmethyloxycarbonyl-L-Phenylalanine-Aca-hydroxyl exemplifies the convergence of synthetic precision and functional versatility. Its tripartite structure comprises:
In solid-phase peptide synthesis, Fluorenylmethyloxycarbonyl-L-Phenylalanine-Aca-hydroxyl is resin-bound via its carboxylic acid group. Stepwise elongation proceeds under standard Fluorenylmethyloxycarbonyl deprotection and coupling protocols, with Aca remaining inert until enzymatic liberation. This stability is critical for synthesizing protease substrates like those for caspases or thrombin, where background fluorescence must be minimized [9].
Table 1: Therapeutic Peptides Utilizing Fluorenylmethyloxycarbonyl Synthesis
Peptide Drug | Target | Sales (2025) | Role of Fluorenylmethyloxycarbonyl Chemistry |
---|---|---|---|
Liraglutide | GLP-1 Receptor | $3.29 billion | Enabled fatty acid modification at Lys²⁶ |
Ziconotide | N-type Ca²⁺ Channels | $0.42 billion | Facilitated disulfide bond formation |
Teduglutide | GLP-2 Receptor | $0.58 billion | Supported recombinant expression optimization |
Data derived from therapeutic peptide market analysis [5].
Beyond therapeutics, this compound powers biomaterial innovation. Fluorenylmethyloxycarbonyl-Phenylalanine-based hydrogels exhibit shear-thinning and self-healing properties, useful for drug delivery scaffolds. Incorporating Aca adds optical functionality, allowing hydrogel degradation tracking via fluorescence kinetics. Such hybrids highlight how Fluorenylmethyloxycarbonyl-L-Phenylalanine-Aca-hydroxyl bridges molecular synthesis and macroscopic engineering [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7